molecular formula C6H9N3 B089418 3,3'-Iminodipropionitrile CAS No. 111-94-4

3,3'-Iminodipropionitrile

Cat. No.: B089418
CAS No.: 111-94-4
M. Wt: 123.16 g/mol
InChI Key: SBAJRGRUGUQKAF-UHFFFAOYSA-N
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Description

3,3'-Iminodipropionitrile (IDPN; CAS 111-94-4) is a nitrile-containing compound characterized as a colorless to pale yellow liquid with a purity ≥98.0% (GC). It is soluble in water, ethanol, benzene, and acetone, with a boiling point of 205°C/25 mmHg and a specific gravity of 1.03 . Industrially, IDPN serves as a chemical intermediate, but it is primarily recognized in toxicology for its neurotoxic effects, including excitatory motor syndromes (e.g., head twitching, circling, and backward walking) and sensory dysfunction in rodents .

IDPN induces oxidative stress by elevating malondialdehyde (a lipid peroxidation marker) and depleting glutathione (GSH) and vitamin E in vivo . Its neurotoxicity involves selective damage to vestibular hair cells, cochlear structures, and retinal neurons, with delayed degeneration persisting even after exposure cessation . Additionally, IDPN disrupts glutamate/GABA-glutamine metabolic loops in the striatum, contributing to dyskinetic syndromes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’-Iminodipropionitrile can be synthesized through the reaction of acrylonitrile with ammonia. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

2CH2=CHCN+NH3HN(CH2CH2CN)22 \text{CH}_2\text{=CHCN} + \text{NH}_3 \rightarrow \text{HN(CH}_2\text{CH}_2\text{CN)}_2 2CH2​=CHCN+NH3​→HN(CH2​CH2​CN)2​

Industrial Production Methods: In industrial settings, the production of 3,3’-Iminodipropionitrile involves the use of large-scale reactors where acrylonitrile and ammonia are combined under specific temperature and pressure conditions. The reaction is monitored to optimize yield and purity .

Types of Reactions:

    Oxidation: 3,3’-Iminodipropionitrile can undergo oxidation reactions, often resulting in the formation of nitrile oxides.

    Reduction: Reduction of 3,3’-Iminodipropionitrile typically leads to the formation of amines.

    Substitution: This compound can participate in substitution reactions, where one of the nitrile groups is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Scientific Research Applications

Chemical Properties and Mechanisms of Action

Chemical Structure : 3,3'-Iminodipropionitrile has the molecular formula C6H9N3 and is characterized by two nitrile groups connected by an imino linkage. This unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Mechanism of Action : IDPN primarily targets vestibular and cochlear hair cells in the inner ear, leading to neurotoxic effects. It disrupts slow axonal transport, causing neurofilament accumulation and resulting in proximal axonal swellings. The biochemical pathways involved include neurotransmitter disruption, oxidative stress, and inflammation, contributing to ototoxicity and potential hepatotoxicity .

Neurotoxicity Studies

IDPN is extensively used as a model compound to study neurodegenerative diseases due to its ability to induce hair cell loss in the vestibular system. Research has demonstrated that IDPN exposure leads to a dose-dependent loss of vestibular function across different strains and sexes of mice. This makes it a valuable tool for investigating mechanisms underlying conditions like vestibular disorders and potential regenerative therapies .

Pharmacological Research

In pharmacology, IDPN is utilized to explore the effects of neurotoxic agents on the central nervous system. Studies have shown that IDPN can cause central nervous system damage with observable symptoms within days of exposure. This property is leveraged to understand the progression of neurotoxic effects and develop therapeutic interventions .

Chemical Synthesis

IDPN serves as a building block in organic synthesis, particularly in creating other chemical compounds. Its reactivity in oxidation and reduction reactions allows chemists to derive various nitriles and amines, making it useful in developing pharmaceuticals and agrochemicals.

Case Studies

Case Study 1: Vestibular Toxicity Assessment
A study investigated the vestibular toxicity of IDPN across different mouse strains (RjOrl:Swiss/CD-1 and 129S1/SvImJ). The findings indicated that IDPN caused a significant loss of vestibular function in a dose-dependent manner, highlighting strain and sex differences in susceptibility. Behavioral tests confirmed the compound's effectiveness as a model for studying vestibular dysfunction .

Case Study 2: Neurodegenerative Disease Modeling
Research utilizing IDPN has provided insights into mechanisms of neurodegeneration similar to those seen in amyotrophic lateral sclerosis (ALS). By observing the neurotoxic effects on hair cells, researchers have been able to draw parallels between IDPN-induced toxicity and the pathophysiology of ALS, aiding in the development of potential treatments.

Mechanism of Action

3,3’-Iminodipropionitrile exerts its effects by disrupting the slow axonal transport in neurons, leading to the accumulation of neurofilaments. This results in proximal axonopathies and subsequent neurodegeneration. The compound specifically targets neurofilament proteins, causing their disorganization and leading to neuronal damage .

Comparison with Similar Compounds

Neurotoxicity and Behavioral Effects

Compound Behavioral Abnormalities Target Regions Key Mechanisms References
IDPN Excitatory motor syndrome (circling, backward walking), spatial memory deficits Vestibular nuclei, cochlea, retina, striatum Oxidative stress, neurofilament loss, synaptic gene downregulation
Allyl nitrile Excitement, choreoathetosis, circling (ECC syndrome) Vestibular ganglion, cerebellum Hair cell degeneration, reduced BDNF signaling
Acrylonitrile Ataxia, tremors, seizures Brainstem, cerebellum Cyanide liberation, glutathione depletion
  • IDPN vs. Allyl nitrile : Both compounds induce circling behavior and vestibular dysfunction. However, IDPN specifically downregulates synaptic genes (e.g., BDNF) in vestibular ganglia due to hair cell loss , whereas allyl nitrile’s ECC syndrome involves cerebellar Purkinje cell damage .
  • IDPN vs. Acrylonitrile : Acrylonitrile’s neurotoxicity is mediated via cyanide release, targeting brainstem respiratory centers, whereas IDPN’s effects are independent of cyanide and involve direct oxidative injury to sensory neurons .

Ototoxicity

Compound Cochlear Damage Vestibular Effects Recovery Potential References
IDPN Outer hair cell loss, elevated auditory thresholds Calyceal junction disruption, ribbon synapse loss Partial recovery post-exposure
Allyl nitrile Not reported Hair cell ablation, synaptic remodeling Limited recovery
Cisplatin Inner hair cell apoptosis Minimal vestibular impact Irreversible
  • IDPN causes transient corneal opacification and retinal detachment in rats, with neurodegeneration progressing even after retinal reattachment . Allyl nitrile lacks such ocular toxicity.

Organ-Specific Toxicity

Compound Retinal Toxicity Olfactory Damage Hepatic Interaction
IDPN Detachment, IN layer degeneration Site-specific mucosal necrosis CCl4 pretreatment enhances toxicity (reduced detoxification)
β,β'-IDPN Not reported Diffuse axonal degeneration Hepatic metabolism required
Allyl nitrile None Not reported No known interaction
  • IDPN vs. β,β'-IDPN : β,β'-IDPN induces diffuse olfactory bulb axonal degeneration and gliosis , whereas IDPN’s olfactory toxicity is localized to the dorsal-medial nasal epithelium .

Oxidative Stress and Metabolic Pathways

Compound Oxidative Stress Markers Detoxification Pathway Neurotransmitter Impact
IDPN ↑ MDA, ↓ GSH, ↓ Vitamin E Hepatic detoxification (CCl4-sensitive) ↓ Striatal GABA, ↑ Glutamate
Acrylonitrile ↑ Cyanide, ↓ GSH CYP450-mediated Dopaminergic disruption
Allyl nitrile Not characterized Unknown Unclear

Biological Activity

3,3'-Iminodipropionitrile (IDPN) is a nitrile compound that has garnered attention in toxicological and pharmacological research due to its significant biological activities, particularly its ototoxicity and neurotoxicity. This article provides a comprehensive overview of the biological activity of IDPN, supported by data tables, case studies, and detailed research findings.

Overview of this compound

  • Chemical Formula : C₆H₉N₃
  • CAS Number : 111-74-2
  • Molecular Weight : 139.16 g/mol

IDPN is known to induce toxicity primarily through its metabolic byproducts, which can lead to cellular damage in various tissues. The compound's mechanism involves the release of cyanide upon metabolism, which is linked to acute lethality and sensory toxicity. Specifically, IDPN has been shown to affect the vestibular system and cochlear structures in animal models.

Ototoxicity

IDPN has been extensively studied for its ototoxic effects, particularly in rodent models. Research indicates that exposure to IDPN results in:

  • Vestibular Dysfunction : A dose-dependent loss of vestibular function has been observed in various mouse strains. Studies have shown that both male and female mice exhibit increased hindlimb stride width and hyperactivity after exposure to IDPN .
  • Cochlear Toxicity : Chronic exposure leads to progressive hearing loss, characterized by the loss of outer hair cells (OHCs) and synaptic connections between inner hair cells (IHCs) and primary auditory neurons. Interestingly, IHCs remain relatively unaffected until later stages of exposure .

Neurotoxicity

In addition to ototoxic effects, IDPN has been linked to neurotoxic outcomes:

  • Neurofilament Accumulation : Exposure results in neurofilament-filled swellings in the proximal axons of large neurons, indicating axonal damage .
  • Behavioral Changes : Studies report behavioral syndromes associated with degeneration of vestibular sensory hair cells, leading to altered locomotion and balance .

Study 1: Vestibular Toxicity Assessment

A comparative study on two mouse strains (Swiss/CD-1 and 129S1/SvImJ) demonstrated significant differences in systemic toxicity. While both strains showed vestibular dysfunction, the 129S1 strain exhibited greater systemic toxicity compared to Swiss mice. This highlights the importance of genetic factors in susceptibility to IDPN's effects .

Study 2: Cochlear Toxicity Over Time

A chronic exposure study assessed cochlear toxicity over several weeks. Results indicated that hearing loss began with synaptic dysfunction before morphological changes occurred in OHCs. Notably, if exposure was halted before significant histopathological changes developed, some functional recovery was observed .

Table 1: Dose-Response Relationship of IDPN on Vestibular Function

Dose (mmol/kg)StrainMale ResponseFemale Response
0SwissNo effectNo effect
8SwissMildMild
12SwissModerateModerate
16SwissSevereSevere
24SwissExtremeExtreme
0129S1No effectNo effect
8129S1ModerateModerate
12129S1SevereSevere
16129S1ExtremeExtreme
24129S1CriticalCritical

Table 2: Summary of Cochlear Damage Observed After IDPN Exposure

Duration of Exposure (weeks)OHC Loss (%)IHC Damage (%)Hearing Threshold Shift (dB)
2205+10
44010+20
67015+30

Chemical Reactions Analysis

Hydrolysis Reactions

IDPN undergoes hydrolysis in aqueous environments, producing carboxylic acids or their salts depending on pH :

Condition Reaction Pathway Products
Acidic (e.g., HCl) Nitrile → Carboxylic acidHOOC CH2CH2\text{HOOC CH}_2\text{CH}_2-NH-(CH2CH2\text{CH}_2\text{CH}_2-COOH)
Basic (e.g., NaOH) Nitrile → Carboxylate saltSodium salts of above acids

Key Notes :

  • Hydrolysis generates heat and may release hydrogen cyanide (HCN\text{HCN}) in the presence of bases .

  • Moisture exposure can lead to pressure buildup in sealed containers due to gas release .

Oxidation and Reduction

IDPN participates in redox reactions, influenced by reagent choice:

Oxidation

  • Reagents : Potassium permanganate (KMnO4\text{KMnO}_4), hydrogen peroxide (H2O2\text{H}_2\text{O}_2).

  • Products : Nitrile oxides (e.g., R CN O\text{R C}\equiv \text{N O}).

Reduction

  • Reagents : Lithium aluminum hydride (LiAlH4\text{LiAlH}_4), hydrogen gas (H2\text{H}_2) with catalysts.

  • Products : Amines (e.g., H2N CH2CH2\text{H}_2\text{N CH}_2\text{CH}_2-NH-(CH2CH2\text{CH}_2\text{CH}_2-NH2\text{NH}_2)).

Substitution Reactions

Nitrile groups in IDPN are susceptible to nucleophilic substitution:

Nucleophile Conditions Product
OH\text{OH}^-Aqueous baseSubstituted amides or carboxylic acids
SH\text{SH}^-Thiol-containing mediaThioamide derivatives

Metabolic Pathways

In mammalian systems, IDPN is metabolized through hydrolysis and enzymatic processes :

Key Metabolites :

  • Beta-aminopropionitrile (BAPN) : Formed via partial hydrolysis.

  • Cyanoacetic acid (CAA) : Intermediate in detoxification.

  • Beta-alanine (β\beta β-ala) : Final product via complete hydrolysis .

Deuterium-Labeling Studies :

  • 3-d-IDPN (deuterated at 3-positions) showed reduced CAA excretion, suggesting isotopic inhibition of hydrolysis .

  • 2-d-IDPN (deuterated at 2-positions) exhibited lower neurotoxicity, implicating the 2-position in activation pathways .

Thermal Decomposition and Hazards

IDPN decomposes at elevated temperatures, releasing toxic fumes:

  • Major Products : Nitrogen oxides (NOx\text{NO}_x), carbon monoxide (CO\text{CO}), hydrogen cyanide (HCN\text{HCN}) .

  • Safety Data :

    • Flash Point : >93°C

    • Vapor Density : 4.2 (air = 1), indicating it sinks and accumulates .

Reaction with Acids and Bases

IDPN exhibits incompatibility with:

  • Strong acids (e.g., H2SO4\text{H}_2\text{SO}_4H2SO4) : Violent reactions, potential explosions .

  • Bases (e.g., NaOH\text{NaOH}NaOH) : Generates HCN\text{HCN} gas .

Q & A

Basic Research Questions

Q. What are the standard rodent models and behavioral assays for assessing IDPN-induced neurotoxicity?

IDPN neurotoxicity is typically evaluated in Sprague-Dawley rats or CBA/CaJ mice using a combination of motor function tests (e.g., rotarod performance, grip strength) and histopathological analysis. Behavioral abnormalities such as "waltzing syndrome" (circling, head tilting) are monitored to quantify vestibular dysfunction. Proximal axonal swelling, characterized by neurofilament accumulation, is confirmed via immunohistochemistry in brainstem and spinal cord tissues .

Q. What are the established protocols for evaluating IDPN ototoxicity in preclinical models?

Cochlear toxicity is assessed using auditory brainstem response (ABR) testing to measure hearing thresholds, complemented by histopathological examination of hair cell loss in the organ of Corti and cristae ampullaris. Longitudinal studies in mice have shown that functional deficits (e.g., elevated ABR thresholds) often precede overt hair cell degeneration, requiring repeated testing over weeks .

Q. How is IDPN metabolized, and what are its key metabolites?

IDPN is metabolized via CYP2E1-mediated pathways into β-aminopropionitrile (BAPN) , cyanoacetic acid (CAA) , and β-alanine in rats. These metabolites are quantified using high-performance liquid chromatography (HPLC) or mass spectrometry. Deuterium-substituted analogs of IDPN have been used to study detoxification mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions between transient functional deficits and persistent histopathology in IDPN-induced cochlear damage?

A 2021 study demonstrated that chronic IDPN exposure in mice causes early, reversible auditory dysfunction (e.g., ABR threshold shifts) before irreversible hair cell loss. To reconcile these findings, researchers should integrate longitudinal functional testing with time-course histopathology , using markers like myosin VIIa for hair cell integrity and TUNEL assays for apoptosis .

Q. What molecular mechanisms underlie IDPN-induced neurofilament accumulation and axonopathy?

IDPN disrupts axonal transport, leading to neurofilament aggregation in proximal axons. Advanced techniques such as single-cell RNA sequencing have identified dysregulation of microtubule-associated proteins (e.g., MAP1B) and kinases (e.g., CDK5) in affected neurons. miRNA profiling in rats revealed altered expression of miR-124 and miR-132 , which regulate neurofilament phosphorylation .

Q. What role do strain and sex differences play in IDPN toxicity outcomes?

Comparative studies in CBA/CaJ (hearing-sensitive) and C57BL/6J (hearing-loss-prone) mice showed strain-specific susceptibility to vestibular toxicity. Sex differences in metabolism (e.g., CYP2E1 activity) also influence toxicity severity. Experimental designs should include both sexes and control for hormonal variability using gonadectomy models .

Q. How does CYP2E1 inhibition modulate IDPN toxicity, and what are the implications for experimental design?

Pretreatment with CYP2E1 inhibitors (e.g., disulfiram) reduces IDPN bioactivation, decreasing vestibular toxicity in mice. Researchers must account for metabolic variability by standardizing dosing schedules and verifying CYP2E1 activity via Western blotting or enzymatic assays in liver microsomes .

Q. What advanced in vitro models are available for studying IDPN neurotoxicity?

Human induced pluripotent stem cell (iPSC)-derived neurons have been used to model IDPN-induced axonopathy. Key endpoints include neurite outgrowth assays, mitochondrial stress testing (Seahorse analysis), and calcium imaging to detect excitotoxicity. Recent work highlights the utility of 3D organotypic cultures for mimicking in vivo neurofilament pathology .

Q. Data Contradiction and Methodological Challenges

Q. How can conflicting reports on IDPN’s effects on spatial memory be addressed?

While IDPN was initially linked to spatial memory deficits in rats, later studies attributed these findings to motor confounds. To isolate cognitive effects, use Morris water maze protocols with latency-matched controls and video tracking to exclude animals with severe motor impairment .

Q. What strategies improve reproducibility in neurobehavioral toxicity studies of IDPN?

Collaborative studies emphasize standardized FOB (Functional Observational Battery) protocols, including blinded scoring and inter-lab calibration. For example, discrepancies in grip strength measurements can be minimized using digital force gauges and normalizing data to baseline performance .

Q. Key Methodological Tables

Endpoint Technique Key References
Neurofilament AccumulationImmunohistochemistry (NF-H antibody)
CYP2E1 ActivityLiver microsome assays + HPLC
Hair Cell ViabilityMyosin VIIa staining + confocal imaging
miRNA ProfilingRNA-seq + qRT-PCR validation

Properties

IUPAC Name

3-(2-cyanoethylamino)propanenitrile
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InChI

InChI=1S/C6H9N3/c7-3-1-5-9-6-2-4-8/h9H,1-2,5-6H2
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InChI Key

SBAJRGRUGUQKAF-UHFFFAOYSA-N
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Canonical SMILES

C(CNCCC#N)C#N
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Molecular Formula

C6H9N3
Record name 3,3'-IMINODIPROPIONITRILE
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DSSTOX Substance ID

DTXSID2041464
Record name 3,3'-Iminobispropanenitrile
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Molecular Weight

123.16 g/mol
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Physical Description

3,3'-iminodipropionitrile is a clear colorless liquid. (NTP, 1992), Colorless liquid; Sensitive to moisture; [HSDB] Yellow viscous liquid; [MSDSonline]
Record name 3,3'-IMINODIPROPIONITRILE
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Record name beta,beta'-Iminodipropionitrile
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Boiling Point

343 °F at 10 mmHg (NTP, 1992), 173 °C @ 10 mm Hg, BP: 205 °C @ 25 mm Hg
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Flash Point

230 °F (NTP, 1992), 110 °C
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Sol in water, ethanol, acetone, benzene
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Density

1.02 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0165 @ 30 °C
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Vapor Density

3.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.2 (Air= 1)
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Vapor Pressure

1 mmHg at 284 °F (NTP, 1992), 0.00361 [mmHg], Vapor pressure: 1 mm Hg @ 140 °C
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Mechanism of Action

IDPN INDUCES MUCH OF ITS NEUROFILAMENT & AXONAL PATHOLOGY BY WAY OF A SELECTIVE INHIBITION OF SLOW AXOPLASMIC TRANSPORT., (3)H-URIDINE WAS SC INJECTED INTO MICE & AUTORADIOGRAPHS OF SPINAL GANGLIONS AT DIFFERENT INTERVALS PREPD. BY STATISTICAL ANALYSIS OF GRAIN COUNTS IT WAS FOUND THAT, IN NORMAL MICE 1 HR AFTER INJECTION OF PRECURSOR, MOST OF GRAINS WERE LOCALIZED OVER NUCLEUS, 24 HR LATER THEY HAD MIGRATED INTO CYTOPLASM. WHEN MICE RENDERED HYPERACTIVE BY IDPN, THERE WAS INCR LABELLING OF NUCLEAR & CYTOPLASMIC RNA AFTER 1 HR & DECR LABELLING AFTER 24 HR. STATE OF HYPERACTIVITY IS APPARENTLY ASSOC WITH INCR SYNTH & DISAPPEARANCE OF RNA FROM NEURONAL CELL BODIES., BIOGENIC AMINE MOST AFFECTED BY ADMIN TO RATS IN IP DAILY DOSES OF 300 MG/KG FOR 7 DAYS WAS SEROTONIN (5-HT). ON DAY 7, STRIATAL 5-HT LEVELS INCR & ITS METAB, 5-HYDROXYINDOLEACETIC ACID (5-HIAA) LEVELS DECR WHILE IN MEDULLA & MIDBRAIN, 5-HIAA LEVELS INCR. ON DAY 14, SIGNIFICANT REDUCTIONS IN BOTH 5-HT, THE MIDBRAIN, STRIATUM & CORTEX, & 5-HIAA, IN ALL REGIONS EXCEPT THE CORTEX WERE OBSERVED. NOREPINEPHRINE (NE) WAS MARKEDLY INCR IN MEDULLA, MIDBRAIN & STRIATUM ON DAY 7, WHEREAS ON DAY 14 IT WAS WITHIN NORMAL RANGE IN THESE SAME REGIONS. WITH EXCEPTION OF SLIGHT, BUT SIGNIFICANT, INCR IN CORTEX ON DAY 7, DOPAMINE LEVELS IN ALL REGIONS WERE RELATIVELY UNAFFECTED ON DAY 7 & 14., MALE RATS WERE INJECTED SC DAILY WITH 20 MG IDPN FOR 6 DAYS. NEUROLOGICAL SYNDROMES WERE PREVENTED BY L-THYROXINE 200 GAMMA SC. BRAIN GAMMA-AMINOBUTYRIC ACID (GABA) LEVELS INCR SIGNIFICANTLY. BRAIN GLUTAMIC & ASPARTIC ACID LEVELS WERE ALSO INCR, BUT THESE INCR WERE PREVENTED BY L-THYROXINE., For more Mechanism of Action (Complete) data for BETA,BETA'-IMINODIPROPIONITRILE (7 total), please visit the HSDB record page.
Record name BETA,BETA'-IMINODIPROPIONITRILE
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Color/Form

Colorless liquid

CAS No.

111-94-4, 68412-52-2
Record name 3,3'-IMINODIPROPIONITRILE
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Record name 3,3′-Iminodipropionitrile
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Record name beta,beta'-Iminodipropionitrile
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Record name Propanenitrile, 3,3'-iminobis-, N-tallow alkyl derivs.
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Record name BIS(2-CYANOETHYL)AMINE
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Record name BETA,BETA'-IMINODIPROPIONITRILE
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Melting Point

21 °F (NTP, 1992), -5.50 °C
Record name 3,3'-IMINODIPROPIONITRILE
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Synthesis routes and methods I

Procedure details

It is also known that the addition of protic solvents has an advantageous effect on the addition reaction of NH3 with acrylonitrile. The addition of steam to the mixture of acrylonitrile and ammonia is disclosed in, for example, Chem. Abstr. Vol. 83, 26879. Usually, however, aqueous ammonia is used in the temperature range from 80° to 130° C. With a ratio of ammonia to acrylonitrile to water of 5-15:1:5-20, 3-aminopropionitrile is obtained, in addition to bis(2-cyanoethyl)amine, in yields of from 57 to 80% (eg. U.S. Pat. No. 3,935,256--62%, DE-A-24 36 651--70%, U.S. Pat. No. 2,448,013--78%, U.S. Pat. No. 2,819,903--59%, Org. Syn. (1947), 27, 3 to 5 - 57%). The disadvantages of these processes using aqueous ammonia arise in the working up or further processing of the product mixture:
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Synthesis routes and methods II

Procedure details

The reaction takes place in a tube reactor which has an internal diameter of 36 mm and a length of 70 cm. At the lower end of the reactor there is a glass frit G 4, manufactured by the Schott Company, Mainz. It is designated 160 D and has a 30 mm diameter. The glass frit functions as a distribution device. The tube has a total volume of 700 ml. and the effective reaction volume (the space used during the reaction) equals 500 ml. 9 liters of gaseous ammonia are fed into the reactor per hour. The gas flows through the glass frit and reacts with the acrylonitrile. In order to monitor the gas conversion, the amount of unreacted gas is determined using a gas meter. 52 ml of acrylonitrile and 3.8 ml of water are pumped hourly into the upper end of the reactor at a rate which corresponds to a space velocity of 0.1 hr-1. After 10 hours of residence time, the reaction mixture is removed at a point above the distribution device located at the lower end of the tube reactor. The yield of bis-(2-cyanoethyl)-amine obtained is 91 %.
Quantity
9 L
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52 mL
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3.8 mL
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Synthesis routes and methods III

Procedure details

It is advantageous to introduce the acrylonitrile into the reactor at a space velocity of about 0.05 to 0.6 hr-1. Simultaneously, a gaseous ammonia charge is introduced into the reactor via a distribution device; e.g. a frit at the lower floor of the column, preferably in such an amount that the acrylonitrile and ammonia flow through the reaction chamber at a mole ratio of 2 : 1. According to the method of the present invention, the ammonia is completely absorbed as the gas bubbles rise. Furthermore, the ascending gas bubbles insure an intimate mixing of the reactants and thus an immediate reaction occurs resulting in the formation of bis-(2-cyanoethyl)-amine. The reaction product is removed at the lower end of the reactor above the distribution device. It is recovered as a clear liquid with a water content between 8 and 15% depending on the water concentration in the acrylonitrile. The yields obtained are greater than 90%.
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Synthesis routes and methods IV

Procedure details

This example shows even at the high mole ratio of ammonia to acrylonitrile (7:1) substantial cyanoethylation of APN occurred resulting in large quantities of iminobispropionitrile.
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Synthesis routes and methods V

Procedure details

A 300 cc Hastelloy C autoclave was charged with 10.0 g of 5% palladium on carbon catalyst (50 wt % water wet). The reactor was flushed several times with nitrogen and then hydrogen. Then 123 g of crude IBPN obtained as the distillation residue in Example 1 was pumped into the autoclave. The temperature of the reactor contents was raised to 95°C. and hydrogen was added to provide a pressure of 115 psig. Formaldehyde (as a 55 wt % solution in methanol) was then admitted to the autoclave at a rate of 0.2 ml/min until a total of 66.9 g had been added. The mixture was allowed to react for 3.5 hours at which time analysis by gas chromatography/mass spectroscopy revealed that the IBPN had been completely converted to methyliminobispropionitrile (MIBPN). The reactor contents containing the MIBPN were then cooled and filtered and the methanol and water were removed in vacuo to give a clear light yellow liquid. Little to no reduction of the nitrile to the amine occurred under these conditions as evidenced by the lack of terminal N-methyl derivatives in the GC mass spectrum.
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10 g
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300 mL
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[Compound]
Name
nitrile
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reactant
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[Compound]
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amine
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[Compound]
Name
N-methyl
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

3,3'-Iminodipropionitrile
3,3'-Iminodipropionitrile
3,3'-Iminodipropionitrile
3,3'-Iminodipropionitrile
3,3'-Iminodipropionitrile
3,3'-Iminodipropionitrile

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